

# Fisetin-d5: An In-depth Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Fisetin-d5	
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For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of **Fisetin-d5**, a deuterated analog of the naturally occurring flavonoid, Fisetin. This document details its chemical properties, structure, and applications, with a focus on its role as an internal standard in quantitative analysis.

### Introduction to Fisetin-d5

**Fisetin-d5** is a stable, isotopically labeled form of Fisetin, where five hydrogen atoms have been replaced by deuterium.[1][2] This labeling makes it an ideal internal standard for the quantification of Fisetin in various biological matrices using mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][4] The presence of deuterium atoms increases the molecular weight of the molecule without significantly altering its chemical properties, allowing for clear differentiation from the unlabeled Fisetin during analysis.[2]

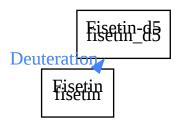
Fisetin itself is a naturally occurring flavonol found in a variety of fruits and vegetables, including strawberries, apples, and onions.[2][5] It has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][6] As research into the therapeutic potential of Fisetin advances, the need for accurate and reliable quantification methods becomes paramount, highlighting the critical role of internal standards like **Fisetin-d5**.

## **Chemical Structure and Properties**



The chemical structure of **Fisetin-d5** is identical to that of Fisetin, with the exception of the five deuterium atoms. Its formal name is 2-(3,4-dihydroxyphenyl-2,5,6-d3)-3,7-dihydroxy-4H-1-benzopyran-4-one-6,8-d2.[1]

Below is a diagram illustrating the structural relationship between Fisetin and **Fisetin-d5**, with the positions of the deuterium atoms highlighted.



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**Figure 1:** Structural relationship between Fisetin and **Fisetin-d5**.

## **Physicochemical Properties**

The key physicochemical properties of **Fisetin-d5** are summarized in the table below for easy reference and comparison.

Value	Reference
2909407-29-8	[1]
C15H5D5O6	[1]
291.27 g/mol	[3][7]
291.0791 g/mol	[3]
≥98%	[3]
Solid powder	[3]
-20°C	[1]
	2909407-29-8 C15H5D5O6 291.27 g/mol 291.0791 g/mol ≥98% Solid powder

## **Solubility**



The solubility of **Fisetin-d5** in various solvents is a critical factor for its use in experimental settings.

Solvent	Solubility	Reference
DMF	30 mg/mL	[1]
DMSO	30 mg/mL	[1]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1]
Ethanol	5 mg/mL	[1]

## **Experimental Protocols and Applications**

The primary application of **Fisetin-d5** is as an internal standard in quantitative analytical methods.[1][3][8] Its use is crucial for correcting for variations in sample preparation, injection volume, and instrument response, thereby ensuring the accuracy and precision of the quantification of Fisetin.

## Quantification of Fisetin using LC-MS with Fisetin-d5 Internal Standard

While specific, detailed experimental protocols for the synthesis of **Fisetin-d5** are not readily available in the public domain, a general workflow for its application in quantifying Fisetin in a biological sample using LC-MS is described below.



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**Figure 2:** General workflow for the quantification of Fisetin using **Fisetin-d5**.



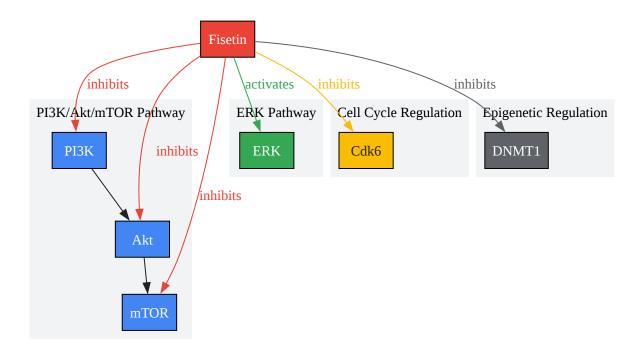
#### Methodology:

- Sample Preparation: A known amount of Fisetin-d5 is spiked into the biological sample. This
  is followed by an extraction procedure, such as protein precipitation and liquid-liquid or solidphase extraction, to isolate the analytes of interest from the sample matrix. The extract is
  then evaporated to dryness and reconstituted in a solvent compatible with the LC mobile
  phase.
- LC-MS Analysis: The reconstituted sample is injected into an LC system. The Fisetin and Fisetin-d5 are separated from other components in the sample on a chromatographic column. The eluent from the column is then introduced into a mass spectrometer, where the analytes are ionized and detected. Multiple Reaction Monitoring (MRM) is a commonly used mode for quantification, where specific precursor-to-product ion transitions for both Fisetin and Fisetin-d5 are monitored.
- Data Analysis: The peak areas for both Fisetin and Fisetin-d5 are integrated. A calibration curve is generated by analyzing a series of standards with known concentrations of Fisetin and a constant concentration of Fisetin-d5. The concentration of Fisetin in the unknown sample is then determined by calculating the peak area ratio of Fisetin to Fisetin-d5 and interpolating this value on the calibration curve.

## **Signaling Pathways of Fisetin**

While **Fisetin-d5** is primarily a tool for analytical chemistry, understanding the biological activity of the parent compound, Fisetin, is essential for researchers in drug development. Fisetin has been shown to modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.





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